molecular formula C19H16F2N2O5S2 B2413500 (E)-methyl 2-(2-((3-(ethylsulfonyl)benzoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 886924-73-8

(E)-methyl 2-(2-((3-(ethylsulfonyl)benzoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2413500
CAS No.: 886924-73-8
M. Wt: 454.46
InChI Key: XQOOWQCSSWCJOC-ZBJSNUHESA-N
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Description

(E)-methyl 2-(2-((3-(ethylsulfonyl)benzoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C19H16F2N2O5S2 and its molecular weight is 454.46. The purity is usually 95%.
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Biological Activity

The compound (E)-methyl 2-(2-((3-(ethylsulfonyl)benzoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.

Synthesis

The synthesis of this compound involves several key steps, typically starting with the preparation of the benzothiazole core. The process often includes:

  • Formation of the Benzothiazole Core : This can be achieved through cyclization reactions involving o-aminothiophenol and carboxylic acid derivatives.
  • Introduction of the Sulfonyl Group : Sulfonation reactions using reagents like chlorosulfonic acid are commonly employed.
  • Formation of the Imino Linkage : The reaction of benzoyl derivatives with appropriate amines leads to the formation of imine bonds.

These synthetic routes are critical as they determine the purity and yield of the final product, which is essential for subsequent biological evaluations.

The biological activity of This compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may exhibit inhibitory or activatory effects on these targets, leading to various pharmacological outcomes.

  • Key Functional Groups : The sulfonyl and benzothiazole moieties are crucial for binding interactions, while the difluorobenzo group may enhance stability and bioavailability.

In Vitro Studies

Recent studies have demonstrated that compounds similar to this structure exhibit significant antibacterial, antifungal, and antiprotozoal activities. For instance:

  • Antibacterial Activity : Compounds derived from benzothiazoles have shown minimal inhibitory concentrations (MICs) as low as 50 μg/mL against various bacterial strains, indicating potent antibacterial properties .
  • Antifungal and Antiprotozoal Effects : Other derivatives have been tested against fungal pathogens and protozoa, showing promising results in inhibiting growth.

Case Study 1: Anticancer Activity

A series of experiments evaluated the antiproliferative effects of similar benzothiazole derivatives on human cancer cell lines (e.g., MDA-MB-231 for breast cancer). Compounds demonstrated IC50 values ranging from 6.46 to 6.56 μM, indicating significant potential as anticancer agents .

Case Study 2: Neuroprotective Effects

Research has also focused on the neuroprotective properties of benzothiazole derivatives in models of ischemia/reperfusion injury. Selected compounds exhibited significant attenuation of neuronal injury and showed antioxidant properties by scavenging reactive oxygen species (ROS) .

Comparative Biological Activity Table

Compound NameBiological ActivityMIC/IC50 ValuesReference
Compound AAntibacterial50 μg/mL
Compound BAntifungal6.46 μM
Compound CNeuroprotective-

Properties

IUPAC Name

methyl 2-[2-(3-ethylsulfonylbenzoyl)imino-4,6-difluoro-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O5S2/c1-3-30(26,27)13-6-4-5-11(7-13)18(25)22-19-23(10-16(24)28-2)17-14(21)8-12(20)9-15(17)29-19/h4-9H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOOWQCSSWCJOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N=C2N(C3=C(C=C(C=C3S2)F)F)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.